(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-23(20,10-8-14-5-2-1-3-6-14)18-12-16-11-15(13-22-16)17-7-4-9-21-17/h1-11,13,18H,12H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHIJVKYAKSPEF-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 345.4 g/mol. Its structure features a combination of furan and thiophene rings, which contribute to its biological activity and potential applications in drug development.
Medicinal Chemistry Applications
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Anticancer Activity
- Recent studies suggest that (E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for developing effective cancer therapies.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 5.0 Induces apoptosis A549 (Lung Cancer) 4.5 Cell cycle arrest at G2/M phase -
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property is attributed to its ability to disrupt microbial membrane integrity and inhibit essential metabolic pathways.
Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness Staphylococcus aureus 8 µg/mL Effective against gram-positive bacteria Candida albicans 16 µg/mL Effective against fungi -
Enzyme Inhibition
- Studies have indicated that this compound acts as an inhibitor of certain enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases (MMPs). This inhibition can hinder tumor growth and metastasis.
Materials Science Applications
-
Organic Electronics
- The unique electronic properties of (E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances charge transport efficiency.
Application Performance Metric OLEDs High luminescence efficiency OPVs Enhanced power conversion efficiency
Biological Research Applications
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Targeted Drug Delivery
- The compound's ability to form conjugates with targeting moieties allows for the development of targeted drug delivery systems. This application is particularly valuable in delivering chemotherapeutic agents directly to tumor sites, thereby minimizing systemic toxicity.
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Biomarker Discovery
- Research is ongoing into the use of this compound as a potential biomarker for certain diseases due to its distinct structural features that can be detected in biological samples.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s unique hybrid heterocyclic system (furan-thiophene) distinguishes it from related ethenesulfonamides. Key analogs include:
- (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) : Contains electron-withdrawing (fluoro) and donating (methoxy) groups on aryl rings .
- (E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) : Features methoxy groups at ortho and para positions, altering steric and electronic profiles .
- Gold(I)-Catalyzed Thiophene-Furan Derivative (1l) : Includes a thiophene-furan hybrid but lacks the phenyl group, synthesized via gold catalysis .
- N-(2,2-diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide (4b) : Substituted with bulky diphenylvinyl groups, increasing molecular rigidity .
Physicochemical Properties
The lower melting point of 1l (90–92°C) compared to 6d/e suggests that bulky heterocyclic systems may reduce crystal packing efficiency .
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. How can synthesis protocols for (E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide be optimized to enhance yield and purity?
- Methodological Answer : Optimize reaction parameters such as molar ratios of monomers (e.g., CMDA and DMDAAC analogs), initiator concentrations (e.g., ammonium persulfate), temperature, and reaction time. Employ controlled copolymerization techniques, as described in polycationic dye-fixative synthesis, to minimize side reactions. Purify via column chromatography or recrystallization, and validate purity using TLC or HPLC .
Q. What characterization techniques are essential for confirming the structural integrity of sulfonamide derivatives like this compound?
- Methodological Answer : Use a combination of spectroscopic methods:
- NMR (1H, 13C, DEPT) for backbone and substituent analysis.
- IR spectroscopy to confirm sulfonamide (-SO2NH-) and ethene (C=C) functional groups.
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- Elemental analysis to verify stoichiometry. Cross-reference with literature data for known analogs .
Q. What safety protocols are critical during the synthesis and handling of this compound?
- Methodological Answer : Use fume hoods to avoid inhalation/contact. Wear PPE (gloves, lab coat, goggles). Follow hazard class guidelines (e.g., IRRITANT classification). For spills, neutralize with inert adsorbents and dispose of via approved chemical waste protocols. Document safety measures as per GB/T16483 standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals) during structural elucidation?
- Methodological Answer :
- Step 1 : Confirm sample purity via HPLC or TLC.
- Step 2 : Acquire high-resolution NMR (600+ MHz) to resolve overlapping peaks.
- Step 3 : Use 2D NMR (COSY, HSQC, NOESY) to assign ambiguous signals.
- Step 4 : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations).
- Step 5 : If stereoisomerism is suspected, perform X-ray crystallography for absolute configuration determination .
Q. What computational approaches are effective in predicting the reactivity and interaction mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways (e.g., sulfonamide hydrolysis) and transition states.
- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- Molecular Dynamics (MD) : Simulate solvation effects and stability in aqueous/organic matrices. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. How should researchers design experiments to evaluate this compound’s potential as a biochemical probe or inhibitor?
- Methodological Answer :
- In vitro assays : Perform enzyme inhibition studies (e.g., IC50 determination) using fluorogenic substrates.
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding modes.
- SAR studies : Synthesize analogs with modified furan/thiophene groups and compare activity profiles.
- Cellular assays : Test cytotoxicity and selectivity in cell lines (e.g., HEK293) using MTT assays .
Q. What strategies mitigate challenges in isolating stereoisomers or by-products during synthesis?
- Methodological Answer :
- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis.
- Dynamic resolution : Introduce chiral auxiliaries during synthesis (e.g., Evans oxazolidinones).
- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to favor desired isomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational LogP/PSA values?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method or reverse-phase HPLC (calibrated with standard compounds).
- Computational PSA : Calculate using Molinspiration or ChemAxon software. Reconcile discrepancies by verifying computational parameters (e.g., protonation states) and experimental conditions (e.g., pH). Cross-check with similar sulfonamides in literature .
Q. When biological assay results conflict with computational predictions, what steps ensure accurate interpretation?
- Methodological Answer :
- Re-evaluate assay conditions : Confirm compound solubility (use DMSO stocks <1%) and stability (LC-MS post-assay).
- Validate target engagement : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for direct binding measurements.
- Re-run simulations : Include solvation/entropy effects in docking studies (e.g., MM-PBSA in AMBER). Publish negative results to aid community-wide SAR efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
